2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include various substituted pyrimidines and thiazolidinones. Key steps could involve:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This might be achieved through cyclization reactions.
Introduction of the thiazolidin-5-ylidene group: This could involve condensation reactions with appropriate thiazolidinone derivatives.
Attachment of the ethoxypropylamino group: This might be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thioxo group.
Reduction: Reduction reactions could target the oxo groups or the thiazolidinone ring.
Substitution: Various substitution reactions could occur, especially at the amino and benzyl positions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its interactions with various biomolecules. Its potential as a ligand for certain proteins or enzymes could be of interest.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or enzymes, potentially inhibiting or activating their function. The molecular targets could include receptors, enzymes, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyrimidinones: Compounds with a similar pyrimidinone core.
Fluorobenzyl derivatives: Compounds with a similar fluorobenzyl group.
Uniqueness
This compound’s uniqueness lies in its combination of structural features, including the pyrido[1,2-a]pyrimidin-4-one core, the thiazolidinone ring, and the ethoxypropylamino group. This combination might confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C25H25FN4O3S2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25FN4O3S2/c1-3-33-13-5-11-27-21-19(23(31)29-12-4-6-16(2)22(29)28-21)14-20-24(32)30(25(34)35-20)15-17-7-9-18(26)10-8-17/h4,6-10,12,14,27H,3,5,11,13,15H2,1-2H3/b20-14- |
InChI Key |
HONOLKFPOXVAIY-ZHZULCJRSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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